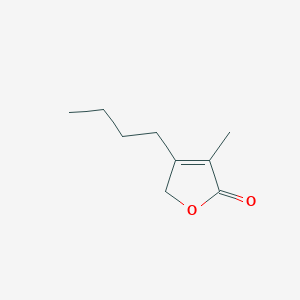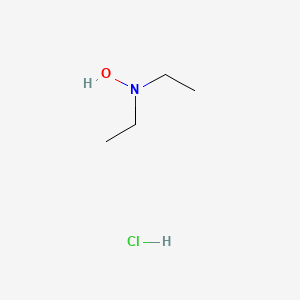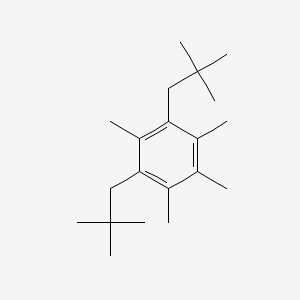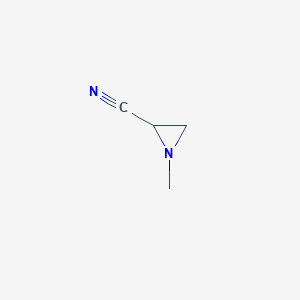![molecular formula C10H5NO3 B14679500 1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione CAS No. 28397-75-3](/img/structure/B14679500.png)
1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1Benzofuro[2,3-c]pyrrole-1,3(2H)-dione is a heterocyclic compound that features a fused benzofuran and pyrrole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1Benzofuro[2,3-c]pyrrole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5-acetoxymethyl-4-acetylpyrroles with benzofuran derivatives, followed by ring closure using catalysts such as Montmorillonite K10 clay . Another approach includes the use of toluene-p-sulfonic acid in ethanol or toluene for cyclization .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1H-1Benzofuro[2,3-c]pyrrole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzofuran and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1H-1Benzofuro[2,3-c]pyrrole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound in drug discovery and development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1H-1Benzofuro[2,3-c]pyrrole-1,3(2H)-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
- 1H-Benzofuro[3,2-f]indole
- 1H-1Benzothieno[2,3-f]indole
- Pyrrolo[3,2-b]carbazole
Comparison: 1H-1Benzofuro[2,3-c]pyrrole-1,3(2H)-dione is unique due to its specific fusion of benzofuran and pyrrole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Propiedades
Número CAS |
28397-75-3 |
|---|---|
Fórmula molecular |
C10H5NO3 |
Peso molecular |
187.15 g/mol |
Nombre IUPAC |
[1]benzofuro[2,3-c]pyrrole-1,3-dione |
InChI |
InChI=1S/C10H5NO3/c12-9-7-5-3-1-2-4-6(5)14-8(7)10(13)11-9/h1-4H,(H,11,12,13) |
Clave InChI |
RHRNWGSSVHMJFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(O2)C(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)


![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)

